Benzyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-3-(hydroxymethyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
- Oxidation of the hydroxyl groups can yield ketones or aldehydes.
- Reduction of the ester group can yield the corresponding alcohol.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the hydroxymethyl group.
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the ester group.
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a different substitution pattern.
Uniqueness: Benzyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both hydroxyl and ester functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-9-12-8-15(7-6-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,16-17H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPACRRGSMUOMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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